molecular formula C11H15N B13304989 3-Ethyl-1,2,3,4-tetrahydroquinoline

3-Ethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13304989
M. Wt: 161.24 g/mol
InChI Key: MNDIZCZSTOGWBC-UHFFFAOYSA-N
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Description

3-Ethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by a quinoline core structure that is partially saturated, with an ethyl group attached to the third carbon atom. Tetrahydroquinolines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the use of a three-component cascade reaction. This method includes the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cascade reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can further saturate the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have enhanced biological or chemical properties.

Scientific Research Applications

3-Ethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of tetrahydroquinoline are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar in structure but with different substitution patterns, leading to distinct biological activities.

    Quinoline: Fully unsaturated version of tetrahydroquinoline, with different chemical reactivity and applications.

    2,3-Dihydroquinolin-4(1H)-one: Another related compound with a partially saturated quinoline ring and different functional groups.

Uniqueness

3-Ethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-ethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h3-6,9,12H,2,7-8H2,1H3

InChI Key

MNDIZCZSTOGWBC-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=CC=CC=C2NC1

Origin of Product

United States

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